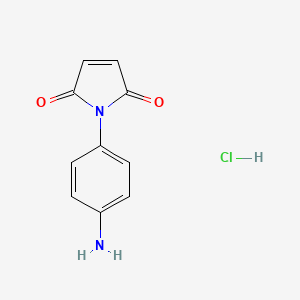

1-(4-aminophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of aminophenyl and pyrrole dione. These types of compounds are often used in the synthesis of various heterocyclic systems .

Synthesis Analysis

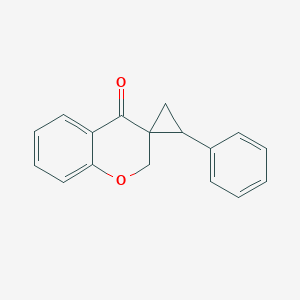

The synthesis of similar compounds often involves the reaction of aminophenyl derivatives with other reagents. For example, 4-aminoacetophenone can react with 4,7-dichloroquinoline in ethanol, followed by Claisene Schmidt condensation with different aromatic aldehydes .Molecular Structure Analysis

The molecular structure of similar compounds often includes a core phenyl or pyrrole ring, with various substituents attached. The exact structure would depend on the specific synthesis process and the reagents used .Chemical Reactions Analysis

The chemical reactivity of similar compounds is often explored in the context of their use as intermediates in the synthesis of various heterocyclic systems .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely depending on their specific structure. For example, 4-Aminophenyl has a molecular weight of 92.118 Da .Applications De Recherche Scientifique

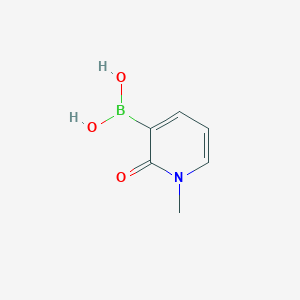

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives have been investigated for their effectiveness in inhibiting corrosion of carbon steel in hydrochloric acid medium. The derivatives, including similar structures to 1-(4-aminophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride, demonstrated significant inhibition efficiencies, which increased with the concentration of the inhibitor. These derivatives were found to act as mixed-type inhibitors and adhered to steel surfaces via chemisorption processes, as indicated by thermodynamic data and XPS analysis (Zarrouk et al., 2015).

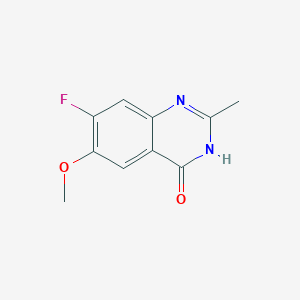

Glycolic Acid Oxidase Inhibition

Compounds similar to this compound have been synthesized and evaluated as inhibitors of glycolic acid oxidase (GAO). These compounds showed significant inhibitory activity in vitro and demonstrated the importance of acidic functions on the 1H-pyrrole-2,5-dione nucleus for inhibition potency (Rooney et al., 1983).

Photoluminescent Polymers

A series of π-conjugated polymers containing units structurally related to this compound have been synthesized. These polymers exhibit strong photoluminescence and enhanced photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

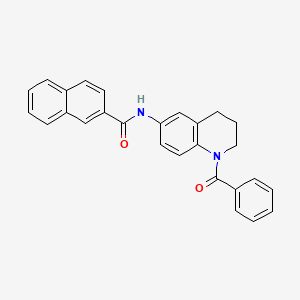

Antiproliferative Activity in Cancer Research

Derivatives of 1H-pyrrole-2,5-dione, like this compound, have been synthesized and assessed for antiproliferative effects against human cancer cell lines. These compounds exhibited significant activity against liver and breast cancer cells, suggesting their potential as antiproliferative agents (Rdwan, 2020).

Mécanisme D'action

Target of Action

Similar compounds bearing semicarbazone and thiosemicarbazone moieties have been evaluated for their antimicrobial activity .

Mode of Action

Similar compounds have shown to have an intracellular mode of action, suggesting membrane perturbation .

Biochemical Pathways

Similar compounds have shown to affect the cytoplasmic membrane permeability, which could potentially disrupt various cellular processes .

Result of Action

Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-aminophenyl)pyrrole-2,5-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2.ClH/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14;/h1-6H,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVKXFQCMIFPMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C(=O)C=CC2=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2404873.png)

![2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2404874.png)

![N-(2-chloro-6-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2404879.png)

methanone O-(4-chlorobenzyl)oxime](/img/structure/B2404880.png)

![(2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2404895.png)